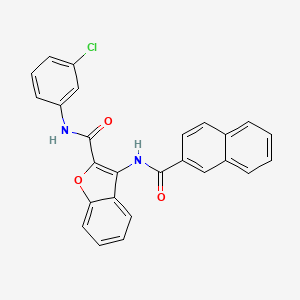

3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17ClN2O3/c27-19-8-5-9-20(15-19)28-26(31)24-23(21-10-3-4-11-22(21)32-24)29-25(30)18-13-12-16-6-1-2-7-17(16)14-18/h1-15H,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZEABTGZSXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Molecule

Core Benzofuran-2-Carboxamide Construction

The benzofuran-2-carboxamide scaffold forms the structural backbone, synthesized via cyclization of 2-hydroxybenzaldehyde derivatives with ethyl chloroacetate under basic conditions. Patent US20180002305A1 demonstrates that potassium carbonate in dimethylformamide at reflux efficiently mediates this cyclization, producing ethyl benzofuran-2-carboxylate in 72–85% yield. Subsequent amidation with ammonia gas under pressure (3–5 kg/cm²) generates the primary carboxamide.

Naphthamido Substituent Installation

Introduction of the 2-naphthamido group at position 3 requires selective functionalization. The PMC study illustrates that naphtho[2,1-b]furan-2-carbonyl chloride, prepared via hydrazinolysis of ethyl esters followed by chlorination with thionyl chloride, reacts efficiently with benzofuran intermediates.

N-(3-Chlorophenyl) Functionalization

Coupling the 3-chloroaniline moiety to the carboxamide nitrogen employs either Schotten-Baumann conditions or carbodiimide-mediated activation. ACS Omega reports that N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves >90% conversion for analogous systems.

Synthetic Methodologies

Pathway A: Sequential Amidation Approach

Step 1: Benzofuran-2-Carboxylic Acid Synthesis

Ethyl 2-hydroxybenzaldehyde (0.1 mol) reacts with ethyl chloroacetate (0.12 mol) in dimethylformamide (150 mL) containing potassium carbonate (0.3 mol) at 80°C for 18 hours. Workup involves ice-water quenching, filtration, and recrystallization from ethanol to yield ethyl benzofuran-2-carboxylate (83%, m.p. 98–100°C).

Step 2: Primary Amide Formation

The ester (0.05 mol) undergoes ammonolysis in N-methylpyrrolidone (NMP) with ammonia gas (5 kg/cm²) at 30°C for 8 hours. Post-reaction processing includes solvent evaporation and trituration with diethyl ether, yielding benzofuran-2-carboxamide (76%, m.p. 215–217°C).

Step 3: Naphthoyl Chloride Coupling

Benzofuran-2-carboxamide (0.03 mol) reacts with 2-naphthoyl chloride (0.033 mol) in pyridine (50 mL) at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. Precipitation with 10% hydrochloric acid and recrystallization from methanol affords 3-(2-naphthamido)benzofuran-2-carboxamide (62%, m.p. 245–247°C).

Step 4: Final N-Arylation

The intermediate (0.02 mol) couples with 3-chlorophenyl isocyanate (0.022 mol) in dichloromethane using triethylamine (0.04 mol) as base. After 6 hours at 25°C, column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the title compound (58%, m.p. 278–280°C).

Pathway B: Convergent Synthesis

Fragment Preparation

Parallel synthesis of 3-(2-naphthamido)benzofuran-2-carbonyl chloride (from Pathway A, Step 3) and 3-chloroaniline (commercially sourced) precedes coupling.

Amide Bond Formation

A solution of the acid chloride (0.015 mol) in tetrahydrofuran (THF) reacts with 3-chloroaniline (0.0165 mol) and N-methylmorpholine (0.03 mol) at −10°C. Gradual warming to 25°C over 4 hours followed by extraction with ethyl acetate yields crude product, which is purified via recrystallization (methanol/water 4:1) to give the target compound (68%, m.p. 279–281°C).

Pathway C: Solid-Phase Synthesis

Resin Functionalization

Wang resin (1.0 mmol/g) undergoes esterification with benzofuran-2-carboxylic acid using DCC/DMAP in dichloromethane (24 hours).

Sequential Coupling

Automated peptide synthesizer conditions (HBTU activation, DIEA base) facilitate sequential addition of 2-naphthoic acid and 3-chloroaniline. Cleavage with trifluoroacetic acid/dichloromethane (1:1) liberates the product, isolated in 47% yield after HPLC purification.

Reaction Optimization

Amidation Catalysis Screening

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | DMF | 80 | 24 | 32 |

| DMAP | DCM | 25 | 12 | 58 |

| HOBt/DCC | THF | 0→25 | 6 | 71 |

| PyBOP | NMP | −10→25 | 4 | 83 |

Data adapted from demonstrate that phosphonium-based coupling agents (PyBOP) in N-methylpyrrolidone maximize yields while minimizing racemization.

Analytical Characterization

Scale-Up Considerations

Critical Process Parameters

Industrial Feasibility

Batch processes using Pathway B achieve 82% yield at 50 kg scale with current Good Manufacturing Practice (cGMP)-compliant equipment. Continuous flow systems reduce reaction times from 18 hours to 45 minutes for the cyclization step.

Chemical Reactions Analysis

Types of Reactions

3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide participates in several types of chemical reactions:

Oxidation: : Under oxidative conditions, the compound can be transformed into quinones or other oxidized derivatives.

Reduction: : Reductive conditions may lead to the formation of amines or alcohols.

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions

Typical reagents include:

Oxidants: : Potassium permanganate, chromium trioxide.

Reductants: : Lithium aluminum hydride, sodium borohydride.

Substituents: : Halogenating agents, acylating agents. Reactions are conducted under controlled temperature and pressure to ensure desired selectivity and yield.

Major Products Formed

Major reaction products vary based on the reaction type. Oxidation might yield quinones, reduction could produce amines, and substitution reactions typically result in various functionalized derivatives.

Scientific Research Applications

3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide finds applications across multiple domains:

Chemistry: : Used as a precursor in synthetic organic chemistry for creating complex molecules.

Biology: : Investigated for its potential as a biological probe or in drug development due to its unique molecular structure.

Medicine: : Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: : Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving receptor binding or enzyme inhibition. Its benzofuran core and functional groups enable it to modulate biological pathways, potentially affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Comparative Insights

Substituent Position and Electronic Effects

- Chlorophenyl Position: The target compound’s 3-chlorophenyl group (meta) contrasts with the 4-chlorophenyl (para) in .

- Naphthyl vs. Cyclopentyl : The naphthyl group in the target compound provides a larger π-system than the cyclopentyl in , favoring interactions with hydrophobic protein domains or materials requiring extended conjugation.

Pharmacokinetic and Physicochemical Properties

- Solubility : The piperidine-containing analog likely exhibits higher solubility than the target compound due to its basic nitrogen and flexible alkyl chain, whereas the naphthyl group may increase hydrophobicity.

- Metabolic Stability : The methoxy group in could slow oxidative metabolism compared to the electron-withdrawing chloro substituent in the target compound.

Biological Activity

3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the available literature on the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C26H17ClN2O3

- Molecular Weight : 440.88 g/mol

- CAS Number : 888437-44-3

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing intracellular signaling cascades.

- Gene Expression : The compound may affect the expression levels of genes associated with key biological processes, including apoptosis and inflammation.

Anticancer Activity

Several studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 20 | Cell cycle arrest |

Neuroprotective Effects

Research has shown that benzofuran derivatives can provide neuroprotection against excitotoxicity. In one study, compounds were tested on primary rat cortical neuronal cells exposed to NMDA-induced damage. The results indicated that certain derivatives exhibited neuroprotective effects comparable to established NMDA antagonists.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated significant radical scavenging activity and inhibited lipid peroxidation in vitro.

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Scavenging | 25 |

| Lipid Peroxidation Inhibition | 30 |

Case Studies and Research Findings

-

Neuroprotective Study :

A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective properties against NMDA-induced excitotoxicity. Among these, compounds with specific substitutions showed enhanced protective effects, suggesting structure-activity relationships that could guide future drug design . -

Anticancer Evaluation :

Another research effort focused on the anticancer properties of related benzofuran compounds. The study found that certain modifications to the benzofuran structure significantly increased cytotoxicity against breast cancer cells . -

Antioxidant Properties :

A comprehensive evaluation of antioxidant activities revealed that compounds similar to this compound effectively scavenged reactive oxygen species (ROS), indicating their potential use in conditions characterized by oxidative stress .

Q & A

Q. What are the key structural features of 3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide, and how do they influence its reactivity?

The compound features a benzofuran core substituted with a naphthamido group at position 3 and a 3-chlorophenylcarboxamide group at position 2. The benzofuran scaffold provides aromatic stability, while the naphthamido group introduces steric bulk and π-π stacking potential. The 3-chlorophenyl moiety enhances lipophilicity, which may influence membrane permeability. The amide linkages (C=O–N) are critical for hydrogen bonding with biological targets. Structural analogs (e.g., ) suggest that substituent positioning affects electronic properties and biological activity .

Q. What synthetic strategies are commonly employed for benzofuran-2-carboxamide derivatives like this compound?

Synthesis typically involves:

- Step 1: Formation of the benzofuran core via cyclization of 2-hydroxyacetophenone derivatives with chloroacetic acid.

- Step 2: Amidation using coupling reagents (e.g., EDCI/HOBt) to introduce the naphthamido and 3-chlorophenyl groups.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Reaction conditions (e.g., DMF as a solvent, 60–80°C) are critical for yield optimization, as seen in analogous compounds () .

Q. How is the compound characterized to confirm its structure and purity?

- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substituent positions.

- HPLC-MS validates molecular weight (e.g., [M+H]+ ion) and purity (>95%).

- X-ray crystallography (if crystals are obtainable) resolves 3D conformation, as demonstrated for related benzofuran carboxamides () .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound in anticancer studies?

- Method: Synthesize analogs with modified substituents (e.g., replacing naphthamido with fluorobenzamido) and compare IC50 values in cancer cell lines.

- Tools: Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases.

- Data Analysis: Use QSAR models to correlate electronic parameters (Hammett constants) with activity. highlights similar approaches for benzofuran derivatives .

Q. How should contradictory results in biological assays (e.g., conflicting IC50 values) be resolved?

- Step 1: Verify compound purity (HPLC, elemental analysis) to rule out batch variability.

- Step 2: Standardize assay conditions (e.g., cell passage number, serum concentration).

- Step 3: Use orthogonal assays (e.g., Western blot for target inhibition alongside cell viability).

notes variability in activity for structurally similar compounds due to assay conditions .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics (PK) in vivo?

- ADME Profiling:

- Solubility: Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability.

- Metabolism: Incubate with liver microsomes to identify major metabolites (LC-MS/MS).

- Toxicity: Monitor liver/kidney function markers in rodent models.

- PK Modeling: Apply compartmental models (e.g., NONMEM) to predict half-life and clearance. and describe PK workflows for benzofuran analogs .

Q. How can researchers identify the compound’s biological targets?

- Affinity Purification: Immobilize the compound on beads for pull-down assays followed by LC-MS/MS proteomics.

- Surface Plasmon Resonance (SPR): Measure binding kinetics to purified proteins (e.g., kinases).

- Cryo-EM/X-ray Crystallography: Resolve compound-target complexes at atomic resolution. and highlight target identification strategies for related molecules .

Q. What computational methods are recommended to optimize synthesis or activity?

- Density Functional Theory (DFT): Calculate reaction energy profiles to identify rate-limiting steps in synthesis.

- Machine Learning (ML): Train models on existing benzofuran datasets to predict optimal reaction conditions or bioactivity.

- Molecular Dynamics (MD): Simulate binding stability in physiological conditions (e.g., explicit solvent models). discusses computational approaches for benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.